Core Scaffold Divergence from Lofexidine: Predicted Physicochemical Differences
The target compound replaces lofexidine's imidazoline ring with a triazolopyrimidine. Computed descriptors indicate a hydrogen bond acceptor count of 4 for the target versus 2 for lofexidine, and a topological polar surface area of 52.3 Ų versus 25.6 Ų [1][2]. These differences, while not comparative potency data, represent a class-level inference that the target compound will exhibit altered solubility, permeability, and target hydrogen-bonding inventory.
| Evidence Dimension | Computed Molecular Properties |
|---|---|
| Target Compound Data | HBA: 4; TPSA: 52.3 Ų; XLogP3: 3.3 |
| Comparator Or Baseline | Lofexidine: HBA: 2; TPSA: 25.6 Ų; XLogP: 3.0 |
| Quantified Difference | ΔHBA = +2; ΔTPSA = +26.7 Ų; ΔXLogP = +0.3 |
| Conditions | In silico prediction (PubChem computed properties) |
Why This Matters
Altered hydrogen-bonding and polarity profiles suggest the target compound will interact with a different biological target spectrum and possess distinct formulation requirements compared to the imidazoline-based lofexidine.
- [1] PubChem. (2024). Compound Summary for CID 3818609: 7-[1-(2,6-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 3965: Lofexidine. National Center for Biotechnology Information. View Source
